2-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
2-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves the nitration of a precursor benzoxazinone compound. The reaction conditions often include the use of nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Reduction: 2-methyl-5-amino-2H-1,4-benzoxazin-3(4H)-one.
Substitution: Various substituted benzoxazinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. For instance, if it exhibits antimicrobial activity, it may interact with bacterial enzymes or cell membranes, disrupting their function. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
2-methyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
5-nitro-2H-1,4-benzoxazin-3(4H)-one: Similar structure but without the methyl group, which can affect its physical and chemical properties.
Uniqueness
2-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both the methyl and nitro groups, which can influence its reactivity and potential applications. The combination of these functional groups can lead to distinct chemical behavior and biological effects compared to its analogs.
Properties
IUPAC Name |
2-methyl-5-nitro-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-5-9(12)10-8-6(11(13)14)3-2-4-7(8)15-5/h2-5H,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLTZKFWTJOQFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(C=CC=C2O1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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